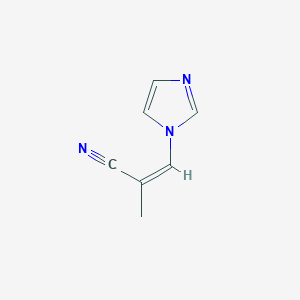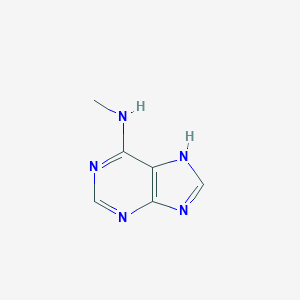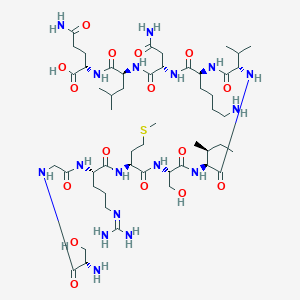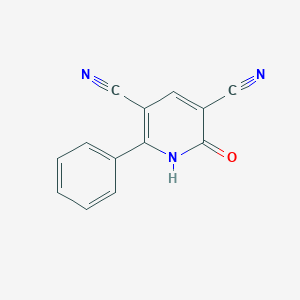
(Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound with the molecular formula C7H8N4 and a molecular weight of 136.17 g/mol.
Mécanisme D'action
The mechanism of action of (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
(Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. In addition, it has been shown to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile is its versatility in various fields, such as in pharmaceuticals, agriculture, and materials science. It is also relatively easy to synthesize using simple and inexpensive starting materials. However, one of the limitations of (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile research. In the pharmaceutical industry, it could be further investigated as a potential drug candidate for the treatment of various diseases. In agriculture, it could be studied further as a potential pesticide and herbicide. In materials science, it could be used to synthesize new polymers and materials with unique properties. Further studies on the mechanism of action and the biochemical and physiological effects of (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile could also provide valuable insights into its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methyl-3-butyn-2-ol with imidazole in the presence of a base. The reaction yields (Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile as the major product. Another method involves the reaction of 2-methyl-3-butyn-2-ol with imidazole in the presence of an acid catalyst. This method yields a mixture of (Z)- and (E)-isomers of 3-Imidazol-1-yl-2-methylprop-2-enenitrile.
Applications De Recherche Scientifique
(Z)-3-Imidazol-1-yl-2-methylprop-2-enenitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In the field of agriculture, it has been studied as a potential pesticide and herbicide. In addition, it has also been investigated for its potential applications in materials science, such as in the synthesis of new polymers and materials.
Propriétés
Numéro CAS |
116274-56-7 |
|---|---|
Formule moléculaire |
C7H7N3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(Z)-3-imidazol-1-yl-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C7H7N3/c1-7(4-8)5-10-3-2-9-6-10/h2-3,5-6H,1H3/b7-5- |
Clé InChI |
SMBUDJJPDICOFP-ALCCZGGFSA-N |
SMILES isomérique |
C/C(=C/N1C=CN=C1)/C#N |
SMILES |
CC(=CN1C=CN=C1)C#N |
SMILES canonique |
CC(=CN1C=CN=C1)C#N |
Synonymes |
2-Propenenitrile,3-(1H-imidazol-1-yl)-2-methyl-,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)












